
Application Notes and Protocols for Conjugating
ATTO 465 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed guide for the covalent conjugation of the fluorescent dye

ATTO 465 to antibodies. ATTO 465 is a bright and photostable dye with a large Stokes shift,

making it an excellent choice for various applications, including fluorescence microscopy, flow

cytometry, and immunoassays.[1][2][3] The protocol focuses on the use of ATTO 465 N-

hydroxysuccinimidyl (NHS) ester, which efficiently reacts with primary amino groups on the

antibody to form a stable amide bond.[4][5][6] Adherence to these protocols will enable

researchers to produce high-quality, fluorescently labeled antibodies for their specific research

needs.

The fundamental chemistry of this conjugation method involves the reaction of the NHS ester

of ATTO 465 with the primary amines, predominantly found on the side chains of lysine

residues and the N-terminus of the antibody.[4] This reaction is most efficient under slightly

basic conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more

nucleophilic.[5][7]

Key Experimental Considerations
Successful antibody conjugation with ATTO 465 NHS-ester hinges on several critical factors:
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Antibody Purity and Concentration: The antibody solution must be free of amine-containing

buffers (e.g., Tris) and stabilizing proteins like BSA, as these will compete with the antibody

for reaction with the NHS-ester.[1][7][8] For optimal labeling, a protein concentration of 2-10

mg/mL is recommended.[8]

Buffer Conditions: A bicarbonate buffer with a pH of 8.3 is commonly recommended as a

good compromise to ensure deprotonated primary amines while minimizing the hydrolysis of

the NHS-ester.[1][5][7]

Molar Ratio of Dye to Antibody: The degree of labeling (DOL), which is the average number

of dye molecules conjugated to a single antibody, is controlled by the initial molar ratio of dye

to antibody. A higher molar excess of the dye will generally result in a higher DOL.[1]

Reaction Time and Temperature: The conjugation reaction is typically carried out at room

temperature for 30 to 60 minutes.[1]

Purification: Removal of unconjugated dye is crucial to prevent background fluorescence and

ensure accurate determination of the DOL.[5][7] Gel permeation chromatography is a widely

used method for this purpose.[1][7][8]

Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the conjugation of

ATTO 465 to antibodies.

Table 1: ATTO 465 Optical and Chemical Properties

Property Value Reference

Molecular Weight (NHS-ester) 493 g/mol [1][2]

Absorbance Maximum (λabs) 453 nm [1][2]

Molar Extinction Coefficient

(εmax)
7.5 x 10^4 M-1 cm-1 [1][2]

Emission Maximum (λfl) 506 nm [1][2]

Correction Factor (CF280) 0.48 [1]
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Table 2: Recommended Reaction Conditions

Parameter Recommended Value Reference

Antibody Concentration 2-10 mg/mL [8]

Reaction Buffer
0.1 M Sodium Bicarbonate, pH

8.3
[1]

Molar Ratio (Dye:Antibody)
2:1 to 20:1 (for a target DOL of

2-10)
[1][9]

Reaction Time 30-60 minutes [1]

Reaction Temperature Room Temperature [1]

Experimental Protocols
Materials

Antibody of interest (in an amine-free buffer like PBS)

ATTO 465 NHS-ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Gel permeation chromatography column (e.g., Sephadex G-25)

Spectrophotometer

Protocol 1: Antibody Preparation
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against

PBS (pH 7.2-7.4).

Adjust the antibody concentration to 2-10 mg/mL in PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.aatbio.com/resources/application-notes/antibody-conjugation-protocol
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/293/917/53404dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/293/917/53404dat.pdf
https://broadpharm.com/protocol_files/peg_nhs
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/293/917/53404dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/293/917/53404dat.pdf
https://www.benchchem.com/product/b15556038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To achieve the optimal reaction pH of 8.3, add 1/10th volume of 1 M sodium bicarbonate

buffer (pH 8.3) to the antibody solution.[1]

Protocol 2: ATTO 465 NHS-ester Stock Solution
Preparation

Allow the vial of ATTO 465 NHS-ester to equilibrate to room temperature before opening to

prevent moisture condensation.[3]

Immediately before use, dissolve the ATTO 465 NHS-ester in anhydrous DMF or DMSO to a

concentration of 1-10 mg/mL.[1] This solution should be prepared fresh for each conjugation

reaction.[1][7]

Protocol 3: Conjugation Reaction
Calculate the required volume of the ATTO 465 NHS-ester stock solution to achieve the

desired molar excess. For an initial experiment, a 10-fold molar excess of dye to antibody is

a good starting point.

Add the calculated volume of the ATTO 465 NHS-ester solution to the antibody solution

while gently vortexing.

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]

Protocol 4: Purification of the Conjugated Antibody
Equilibrate a gel permeation column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4). The

column size should be appropriate for the volume of the reaction mixture.

Apply the reaction mixture to the top of the equilibrated column.

Elute the column with PBS. The first colored fraction to elute will be the ATTO 465-

conjugated antibody. The smaller, unconjugated dye molecules will elute later.

Collect the fractions containing the labeled antibody.

Protocol 5: Characterization of the Conjugated Antibody
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The degree of labeling (DOL) is a crucial parameter to determine the quality of the conjugation.

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 453 nm

(A453) using a spectrophotometer.

Calculate the concentration of the antibody and the dye using the following formulas:

Corrected A280 = A280 - (A453 x CF280)

Antibody Concentration (M) = Corrected A280 / ε_antibody (where ε_antibody for IgG is

typically 210,000 M-1 cm-1)

Dye Concentration (M) = A453 / ε_dye (where ε_dye for ATTO 465 is 75,000 M-1 cm-1)

Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most antibody applications is between 2 and 10.[8][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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